Boc-tyr(AC)-OH

概要

説明

Boc-tyrosine(acetyl)-OH, also known as tert-butyloxycarbonyl-tyrosine(acetyl)-OH, is a derivative of the amino acid tyrosine. It is commonly used in peptide synthesis as a protected form of tyrosine, where the acetyl group protects the hydroxyl group and the tert-butyloxycarbonyl group protects the amino group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-tyrosine(acetyl)-OH typically involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl group and the protection of the hydroxyl group with an acetyl group. The process generally follows these steps:

Protection of the Amino Group: Tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-tyrosine.

Protection of the Hydroxyl Group: Boc-tyrosine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield Boc-tyrosine(acetyl)-OH.

Industrial Production Methods

In industrial settings, the production of Boc-tyrosine(acetyl)-OH follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to enhance efficiency and safety.

化学反応の分析

Types of Reactions

Boc-tyrosine(acetyl)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA), while the acetyl group can be removed using bases such as sodium hydroxide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; sodium hydroxide for acetyl group removal.

Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) as a catalyst.

Major Products Formed

Deprotection: Tyrosine after removal of both protecting groups.

Coupling: Peptides or peptide derivatives with Boc-tyrosine(acetyl)-OH incorporated into the sequence.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-tyrosine is extensively used in SPPS due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group protects the amino group during synthesis, allowing for selective coupling reactions. Research has demonstrated that Boc-protected amino acids can be efficiently incorporated into peptides with minimal racemization, making them ideal for synthesizing complex sequences.

Case Study: Dipeptide Synthesis

In a study involving the synthesis of dipeptides using Boc-tyrosine, researchers found that the use of specific coupling reagents enhanced reaction efficiency and selectivity. The Boc-protected amino acids were shown to perform well in various solvents, indicating their versatility in different synthetic environments .

Ionic Liquids Derived from Boc-Amino Acids

Recent advancements have introduced ionic liquids derived from Boc-protected amino acids, termed Boc-amino acid ionic liquids (Boc-AAILs). These compounds exhibit unique properties that facilitate organic synthesis.

Properties and Applications

Boc-AAILs are characterized by their miscibility with various solvents such as acetonitrile and dimethylformamide. They have been utilized as multifunctional reactants in dipeptide synthesis, showcasing high reactivity with minimal epimerization . The recyclability of these ionic liquids has also been demonstrated, allowing for sustainable practices in peptide synthesis.

Functionalization and Conjugation

Tyrosine-selective Reactions

Boc-tyrosine plays a significant role in tyrosine-selective functionalization reactions. Recent studies have highlighted methods for acylating peptides at the tyrosine residue using environmentally friendly reagents such as ethanol. This approach allows for the late-stage modification of peptides without interfering with other side chains .

Case Study: Acylation Protocols

In one study, a model dipeptide containing Boc-tyrosine was acylated under optimized conditions using palladium catalysts and tert-butyl hydroperoxide as an oxidant. The results indicated high yields of mono-acylated products, demonstrating the effectiveness of Boc-tyrosine in facilitating selective modifications .

Drug Development

Boc-tyrosine's utility extends to drug design and development, particularly in creating peptidomimetics—compounds that mimic the structure and function of peptides.

Macrocyclic Peptidomimetics

Research has shown that Boc-tyrosine can be incorporated into macrocyclic structures that exhibit potent biological activity. These compounds are synthesized through efficient solution-phase methods that minimize the use of protecting groups, allowing for high-yield production suitable for preclinical testing .

Bioconjugation Techniques

The ability to selectively modify proteins and peptides makes Boc-tyrosine valuable in bioconjugation applications. Its protective group allows for controlled reactions that do not compromise the integrity of sensitive biomolecules.

Applications in Biosensors

Innovative strategies have been developed to utilize Boc-tyrosine in producing peptide microarrays on biosensor interfaces. This application highlights its importance in diagnostics and therapeutic monitoring .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Peptide Synthesis | Used in SPPS for stable incorporation into peptide chains | High efficiency with minimal racemization; effective coupling reagents enhance yield |

| Ionic Liquids | Forms ionic liquids facilitating organic reactions | High reactivity; recyclable; versatile solvent compatibility |

| Functionalization | Enables selective acylation at tyrosine residues | High yields achieved using environmentally friendly reagents |

| Drug Development | Integral in designing macrocyclic peptidomimetics | Efficient synthesis methods yield biologically active compounds |

| Bioconjugation | Facilitates controlled modifications of proteins and peptides | Utilized in peptide microarrays for biosensor applications |

作用機序

The mechanism of action of Boc-tyrosine(acetyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide chain elongation, while the acetyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide product.

類似化合物との比較

Boc-tyrosine(acetyl)-OH can be compared with other protected forms of tyrosine, such as:

Fmoc-tyrosine(acetyl)-OH: Uses the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.

Boc-tyrosine(t-butyl)-OH: Uses a tert-butyl group for hydroxyl protection, which is removed under acidic conditions.

Uniqueness

Boc-

生物活性

Boc-tyr(AC)-OH, or Boc-protected tyrosine with an acetyl group, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, synthesis, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C₁₉H₂₇NO₇ and features a Boc (tert-butyloxycarbonyl) protecting group on the amino group of tyrosine, along with an acetyl group on the phenolic hydroxyl. This structure enhances its stability and solubility in organic solvents, making it suitable for various biochemical applications.

Synthesis of this compound

The synthesis typically involves protecting the amino and hydroxyl groups of tyrosine to prevent unwanted reactions during subsequent chemical modifications. A common method includes:

- Protection of Tyrosine : The hydroxyl group is protected using a Boc group, while the amino group can be acetylated to form this compound.

- Purification : The product is purified through crystallization or chromatography to ensure high purity for biological testing.

Antioxidant Properties

This compound exhibits notable antioxidant activity due to the presence of the phenolic hydroxyl group. Studies have demonstrated that derivatives of tyrosine can scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. For instance, compounds synthesized from Boc-tyrosine derivatives have shown moderate to good bioactivity against Gram-negative bacteria and dermatophytes . The structure-activity relationship suggests that modifications at the aromatic ring can enhance these properties.

Cytotoxic Effects

In cellular assays, this compound and its derivatives have been evaluated for cytotoxic effects on cancer cell lines. One study reported that analogs of tyrosine exhibited selective inhibition of human retinal endothelial cells (HRECs), indicating potential applications in anti-cancer therapies . The cytostatic effects were significantly more pronounced than general cytotoxicity, suggesting a targeted mechanism of action.

Case Studies

- Study on Antioxidant Capacity : A comparative analysis of various tyrosine derivatives showed that this compound had superior radical scavenging abilities compared to its unprotected counterparts. The IC50 values indicated effective inhibition of DPPH radicals, making it a candidate for antioxidant formulations .

- Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of several tyrosine derivatives, this compound demonstrated significant inhibitory zones against specific bacterial strains, highlighting its potential as a natural preservative or therapeutic agent .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it selectively inhibited cell proliferation at low concentrations, with minimal effects on normal cells. This selectivity underscores its potential utility in developing targeted cancer therapies .

Data Tables

| Property | This compound | Comparison Compound | Notes |

|---|---|---|---|

| Molecular Weight | 363.43 g/mol | Tyrosine | Enhanced stability with Boc group |

| Antioxidant Activity (IC50) | 12 µM | Unprotected Tyrosine | Superior radical scavenging |

| Antimicrobial Activity | Moderate | Standard Antibiotics | Effective against Gram-negative bacteria |

| Cytotoxicity (GI50) | 55 nM | Cisplatin | Selective inhibition in cancer cells |

特性

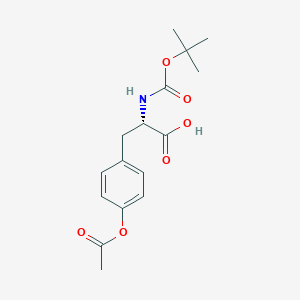

IUPAC Name |

(2S)-3-(4-acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-10(18)22-12-7-5-11(6-8-12)9-13(14(19)20)17-15(21)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJFTIPPLLFDSG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。